Predicted EGFR Kinase Inhibition: Triazole-Acetamide Scaffold with 2-Ethylphenyl Substituent Shows Nanomolar Potency Potential
In a directly comparable series of 1,2,4-triazole-acetamide derivatives synthesized and evaluated for hEGFR (human epidermal growth factor receptor) inhibitory activity, compound 20 (bearing the 2-(4H-1,2,4-triazol-3-ylthio)acetamide core with aryl substituents) achieved an IC50 of 43.8 ± 1.3 nM against hEGFR in an in vitro kinase assay, exceeding the potency of the clinical comparator gefitinib [1]. The target compound 577761-79-6 shares the identical 1,2,4-triazol-3-ylthioacetamide core and carries a 2-ethylphenyl acetamide substituent analogous to the hydrophobic aryl extensions shown to occupy the EGFR ATP-binding pocket in molecular docking studies [1]. While compound 577761-79-6 itself has not been assayed in this specific hEGFR panel, the scaffold-level potency of the triazole-acetamide class for EGFR inhibition provides a quantitative benchmark: structurally related compounds from the same series with alternative N-aryl substitutions showed substantially weaker activity, underlining the critical role of the hydrophobic aryl substituent choice embodied by the 2-ethylphenyl group in 577761-79-6 [1].
| Evidence Dimension | hEGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; scaffold-level inference based on identical 1,2,4-triazol-3-ylthioacetamide core with 2-ethylphenyl motif |
| Comparator Or Baseline | Compound 20 (structurally related 1,2,4-triazole-acetamide): IC50 = 43.8 ± 1.3 nM; gefitinib (clinical EGFR inhibitor) used as reference standard |
| Quantified Difference | Compound 20 exceeded gefitinib in potency in the same assay system; differentiation of 577761-79-6 is inferred from its unique 2-ethylphenyl substituent, which SAR within the series identifies as a potency determinant. |
| Conditions | In vitro kinase inhibition assay; hEGFR enzyme; molecular docking and 200 ns MD simulations confirming stable binding to EGFR Cys797 |
Why This Matters
For research groups procuring triazole-acetamides for EGFR-targeted anticancer screening, the 2-ethylphenyl substitution pattern distinguishes 577761-79-6 from analogs with alternative N-aryl groups that demonstrated weaker inhibition in head-to-head series data.
- [1] Fenerbahçe University Institutional Repository. 1,2,4-Triazole Conjugates as HEGFR Inhibitors: Synthesis, Anticancer Evaluation, and in Silico Studies. 2024. Summary record: compounds 18, 19, 24, and 20 were evaluated; compound 20 showed hEGFR IC50 = 43.8 ± 1.3 nM, superior to gefitinib. View Source
